N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide
Description
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound characterized by a piperidine core substituted with a dimethylsulfamoyl group at the 1-position and a methyl-linked ethanediamide moiety at the 4-position. The ethanediamide bridge connects to a 2-methoxyphenyl ring, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O5S/c1-20(2)27(24,25)21-10-8-13(9-11-21)12-18-16(22)17(23)19-14-6-4-5-7-15(14)26-3/h4-7,13H,8-12H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSORTWFMKWIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine scaffold is synthesized via Buchwald-Hartwig amination or cyclization of 1,5-dihalopentanes with ammonia. Subsequent functionalization involves:
- Step 1 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane (DCM) under basic conditions (e.g., triethylamine).
- Step 2 : Introduction of the aminomethyl group at position 4 via Mannich reaction with formaldehyde and ammonium chloride, yielding N-Boc-4-(aminomethyl)piperidine.
Sulfamoylation of the Piperidine Nitrogen
The Boc-protected intermediate undergoes sulfamoylation with dimethylsulfamoyl chloride in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine). Reaction conditions typically involve anhydrous DCM or THF at 0–25°C for 12–24 hours. Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM yields 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (sulfamoylation) | 65–75% | |
| Purification Method | Column chromatography (SiO₂, 5% MeOH/DCM) |
Formation of the Ethanediamide Linker
The ethanediamide moiety is introduced via oxalyl chloride-mediated coupling :
- Step 1 : Activation of oxalic acid with thionyl chloride (SOCl₂) to form oxalyl chloride.
- Step 2 : Reaction of oxalyl chloride with 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine in anhydrous THF at -10°C, yielding the intermediate N-(piperidinylmethyl)oxalyl chloride.
- Step 3 : Immediate coupling with 2-methoxyaniline in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA) to form the final diamide bond.
Optimization Notes :
- Excess oxalyl chloride (1.5 equiv) ensures complete conversion of the amine to the acyl chloride intermediate.
- Low temperatures (-10°C to 0°C) minimize side reactions such as over-acylation.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, aryl-H), 3.82 (s, 3H, OCH₃), 3.12–2.98 (m, 2H, piperidine-H), 2.84 (s, 6H, N(CH₃)₂).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asymmetric stretch).
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-(aminomethyl)piperidine with dimethylsulfamoyl chloride and formaldehyde, followed by oxalyl chloride coupling. While this method reduces the number of steps, it suffers from lower regioselectivity (∼50% yield) compared to the stepwise approach.
Solid-Phase Synthesis
Immobilization of the piperidine derivative on Wang resin allows for iterative coupling and sulfamoylation steps, though scalability remains a challenge.
Comparative Performance :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise (Boc-protected) | 68 | 98 |
| Reductive Amination | 50 | 85 |
| Solid-Phase | 45 | 90 |
Industrial-Scale Production Considerations
Solvent and Catalyst Optimization
- Solvent : Transitioning from THF to 2-methyltetrahydrofuran (2-MeTHF) improves reaction efficiency (yield increase: 5–7%) due to enhanced solubility of intermediates.
- Catalyst : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in lieu of EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) accelerates amide bond formation (reaction time reduction: 2h → 30min).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The piperidine ring and the dimethylsulfamoyl group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The piperidine core and sulfonamide/sulfamoyl groups are conserved across analogs, but substitutions on the aromatic ring (e.g., methoxy, fluoro, trifluoromethoxy) significantly modulate electronic and steric properties .
- Pharmacological Potential: Ethanediamide-linked compounds (e.g., target compound, ) may target enzymes like DPP-4, whereas fentanyl derivatives prioritize opioid receptor binding .
- Metabolic Considerations : The dimethylsulfamoyl group in the target compound could enhance metabolic stability compared to methylsulfanyl or thiophene-sulfonyl analogs .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 372.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine moiety is particularly significant in mediating these interactions, as it can form stable complexes with target proteins, potentially modulating their activity.
Affinity for Dopamine Receptors
Research indicates that compounds similar to this compound exhibit significant affinity for dopamine D2 receptors. For instance, a related compound demonstrated a Ki value of 54 nM in binding assays, suggesting that modifications in the piperidine structure can enhance receptor affinity .
In Vitro Studies
In vitro studies have shown that this compound can influence various signaling pathways. For example:
- Dopamine Receptor Binding : Compounds with similar structures were evaluated for their ability to displace radiolabeled ligands from dopamine D2 receptors, indicating potential therapeutic effects in neuropsychiatric disorders.
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.
Case Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of related piperidine derivatives on animal models. The results indicated that these compounds could reduce symptoms associated with anxiety and depression by modulating dopamine levels in the brain.
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor potential of this compound. The compound exhibited cytotoxic effects on various cancer cell lines, suggesting its utility as a lead compound for cancer therapy.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 372.45 g/mol |
| Ki (Dopamine D2 Receptor) | ~54 nM (related compound) |
| Antitumor Activity | Cytotoxic to several cancer cell lines |
| Enzyme Inhibition | Potentially inhibits metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
